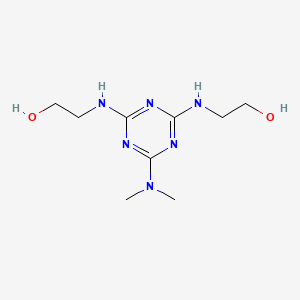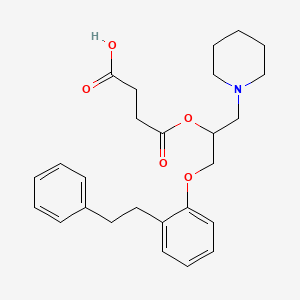
2-(3,4-Diaminocyclopenta-2,4-dien-1-ylidene)malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Diaminocyclopenta-2,4-dien-1-ylidene)malononitrile is an organic compound with a unique structure that includes a cyclopentadiene ring substituted with amino groups and a malononitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Diaminocyclopenta-2,4-dien-1-ylidene)malononitrile typically involves the reaction of cyclopentadiene derivatives with malononitrile under specific conditions. One common method includes the use of phenacyl bromides in the presence of a base such as potassium hydroxide in a solvent like dimethylformamide (DMF). The reaction proceeds through the formation of an intermediate, which then undergoes further transformations to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
2-(3,4-Diaminocyclopenta-2,4-dien-1-ylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-(3,4-Diaminocyclopenta-2,4-dien-1-ylidene)malononitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
作用機序
The mechanism of action of 2-(3,4-Diaminocyclopenta-2,4-dien-1-ylidene)malononitrile involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to participate in electron transfer reactions, which can affect cellular processes. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with enzymes and receptors involved in key biological functions .
類似化合物との比較
Similar Compounds
2-(3,8-Diaryl-6-oxo-2,7-diazaspiro[4.4]nona-2,8-dien-1-ylidene)malononitrile: This compound has a similar malononitrile moiety but differs in the structure of the cyclopentadiene ring and the presence of additional functional groups.
2-(2,3,4,5-Tetraphenylcyclopenta-2,4-dien-1-ylidene)malononitrile: This compound features a tetraphenyl-substituted cyclopentadiene ring, making it structurally similar but with different electronic properties.
Uniqueness
2-(3,4-Diaminocyclopenta-2,4-dien-1-ylidene)malononitrile is unique due to the presence of amino groups on the cyclopentadiene ring, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and development.
特性
CAS番号 |
503550-50-3 |
|---|---|
分子式 |
C8H6N4 |
分子量 |
158.16 g/mol |
IUPAC名 |
2-(3,4-diaminocyclopenta-2,4-dien-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C8H6N4/c9-3-6(4-10)5-1-7(11)8(12)2-5/h1-2H,11-12H2 |
InChIキー |
YMMANEBOZIRJIG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC1=C(C#N)C#N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13127891.png)












